RockPhos

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

RockPhos is a useful research compound. Its molecular formula is C31H49OP and its molecular weight is 468.706. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

RockPhos, a biarylphosphine ligand, is primarily recognized for its role in catalysis, particularly in palladium-catalyzed cross-coupling reactions. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and research findings.

This compound serves as a precatalyst in various chemical reactions, notably C–O bond formation. Its unique structure enhances catalytic efficiency and selectivity in coupling reactions involving aryl halides and alcohols. The introduction of a methyl group at the 6-position of the biarylphosphine ligand significantly improves the reactivity of the catalyst, facilitating the synthesis of aryl alkyl ethers with diverse substrates .

Catalytic Efficiency

Research indicates that this compound demonstrates superior catalytic activity compared to traditional ligands. For instance, it allows for the coupling of electron-rich aryl halides with secondary alcohols, achieving high yields without the need for multiple ligands . This efficiency is attributed to its conformational rigidity, which accelerates the rate of reductive elimination during reactions.

Biological Implications

While primarily studied for its catalytic properties, this compound also shows potential biological relevance. The ligand's ability to form stable complexes with palladium can be leveraged in medicinal chemistry to develop new therapeutic agents. For example, compounds synthesized using this compound have been evaluated for their activity against various pathogens, including cancer cells and bacteria .

Table 1: Summary of this compound Applications in Biological Contexts

Detailed Case Studies

- Antimicrobial Activity : A study demonstrated that compounds synthesized with this compound exhibited significant antimicrobial properties against Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell walls through reactive intermediates formed during catalysis .

- Cancer Research : Another case study highlighted the use of this compound in synthesizing potential anti-cancer agents. The resulting compounds showed promising cytotoxic effects on various cancer cell lines, suggesting a pathway for further development into therapeutic drugs .

- Environmental Applications : Research has also explored the use of this compound in environmental chemistry, where it aids in the degradation of pollutants through catalyzed reactions that enhance biodegradation processes .

Applications De Recherche Scientifique

Agricultural Applications

Fertilizer Production

- RockPhos is primarily utilized as a raw material for phosphate fertilizers. It is an essential nutrient for plant growth, aiding in root development and flowering.

- Benefits : Enhances soil fertility and increases crop yield.

Table 1: Fertilizer Composition

| Fertilizer Type | Phosphorus Content (%) | Application Rate (kg/ha) |

|---|---|---|

| This compound | 30-35 | 300-600 |

| Superphosphate | 20-22 | 200-400 |

| Triple Superphosphate | 45-50 | 100-200 |

Environmental Applications

Soil Remediation

- This compound can be employed in the remediation of contaminated soils, particularly those affected by heavy metals. Its ability to bind with contaminants helps reduce bioavailability.

- Case Study : A study conducted on agricultural lands in India demonstrated that applying this compound significantly reduced lead and cadmium levels in soil, promoting healthier crop growth.

Water Treatment

- The mineral can also be used in wastewater treatment processes to remove phosphates from industrial effluents.

- Benefits : Reduces eutrophication in water bodies.

Industrial Applications

Production of Phosphoric Acid

- This compound is a key ingredient in the production of phosphoric acid through sulfuric acid digestion. This acid is crucial for various industrial processes, including food processing and pharmaceuticals.

Table 2: Phosphoric Acid Production Process

| Step | Description |

|---|---|

| Digestion | This compound reacts with sulfuric acid |

| Filtration | Separation of insoluble impurities |

| Concentration | Evaporation to obtain concentrated acid |

Nutraceutical Applications

Bioavailability Studies

- Research indicates that phosphorus derived from this compound has higher bioavailability compared to synthetic alternatives, making it beneficial for animal feed formulations.

Case Study : A comparative study on livestock feed showed improved growth rates when this compound was included, highlighting its nutritional advantages.

Material Science Applications

Nanomaterials Development

- Recent advancements have explored the use of this compound in synthesizing nanomaterials for various applications, including catalysis and drug delivery systems.

Research Findings : Studies have shown that nanoparticles derived from this compound exhibit unique catalytic properties that can enhance reaction efficiencies in chemical processes.

Propriétés

IUPAC Name |

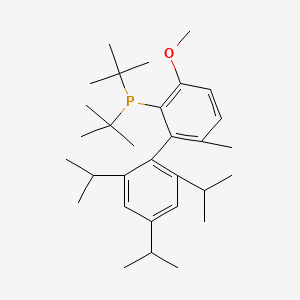

ditert-butyl-[6-methoxy-3-methyl-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H49OP/c1-19(2)23-17-24(20(3)4)28(25(18-23)21(5)6)27-22(7)15-16-26(32-14)29(27)33(30(8,9)10)31(11,12)13/h15-21H,1-14H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLLAKCGAFNZHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)P(C(C)(C)C)C(C)(C)C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H49OP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262046-34-3 |

Source

|

| Record name | (2',4'-Diisopropyl-3-methoxy-6-methyl-6'-propyl-2-biphenylyl)[bis(2-methyl-2-propanyl)]phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.